

Synthesis protocol for 6-Methylquinoxaline-2,3-dithiol

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Compound of Interest

Compound Name: 6-Methylquinoxaline-2,3-dithiol

CAS No.: 25625-62-1

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An Application Note and Detailed Protocol for the Synthesis of **6-Methylquinoxaline-2,3-dithiol**

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of **6-Methylquinoxaline-2,3-dithiol**, a key heterocyclic building block for research in medicinal chemistry and materials science. Quinoxaline derivatives are noted for their diverse biological activities and their utility as ligands for creating conductive and magnetic molecular materials. [1] This guide details an established and reliable synthetic pathway, beginning with the cyclocondensation of 4-methyl-1,2-phenylenediamine and oxalic acid. The resulting dione intermediate is subsequently chlorinated and then converted to the target dithiol. This protocol is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety guidelines, and methods for characterization to ensure a high-purity final product.

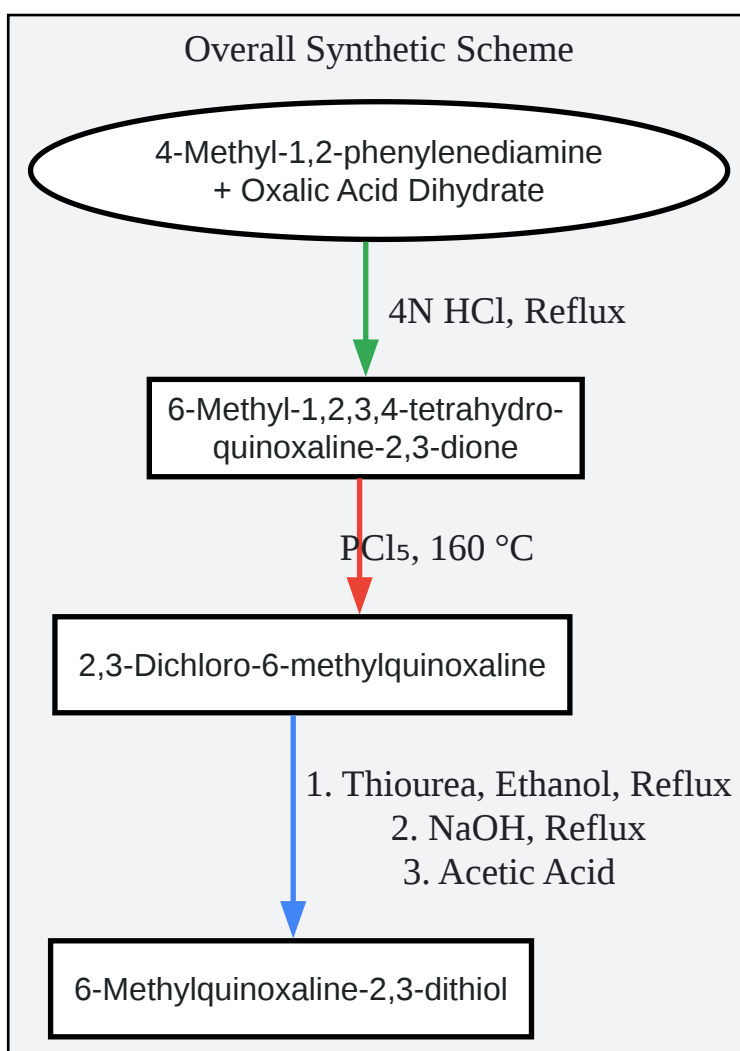
Introduction and Synthetic Rationale

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many pharmacologically active agents.^{[2][3]} The introduction of dithiol functional groups at the 2 and 3 positions creates a powerful bidentate ligand capable of coordinating with various transition metals.^[1] The 6-methyl substituent modifies the electronic properties and solubility of the quinoxaline ring system, making **6-Methylquinoxaline-2,3-dithiol** a valuable derivative for fine-tuning the characteristics of resulting metal complexes or as a precursor in organic synthesis.

The synthetic strategy presented here is a robust and widely-used three-step process.^{[1][4]} This method is favored for its reliability and the accessibility of the starting materials.

- **Cyclocondensation:** The synthesis begins with the acid-catalyzed condensation of 4-methyl-1,2-phenylenediamine with oxalic acid to form the stable intermediate, 6-Methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione. This is a classic and efficient method for forming the quinoxaline core structure.^{[5][6]}
- **Chlorination:** The dione is then converted to the more reactive 2,3-Dichloro-6-methylquinoxaline via reaction with phosphorus pentachloride (PCl₅). This step transforms the hydroxyl groups of the enol tautomer into good leaving groups (chlorides) for the subsequent nucleophilic substitution.^[1]
- **Thiolation:** The final step involves a nucleophilic aromatic substitution reaction where the chloro groups are displaced by a sulfur nucleophile. This protocol uses thiourea, which forms an isothiuronium salt intermediate, followed by alkaline hydrolysis to yield the desired **6-Methylquinoxaline-2,3-dithiol**.^[1]

The overall synthetic pathway is illustrated below.



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Caption: Overall reaction scheme for the synthesis of **6-Methylquinoxaline-2,3-dithiol**.

Materials and Equipment

Reagents and Chemicals

Reagent	Formula	M.W. (g/mol)	Supplier Notes
4-Methyl-1,2-phenylenediamine	C ₇ H ₁₀ N ₂	122.17	Purity >98%
Oxalic Acid Dihydrate	C ₂ H ₂ O ₄ ·2H ₂ O	126.07	ACS Grade
Hydrochloric Acid (4 N)	HCl	36.46	Prepare from concentrated HCl
Phosphorus Pentachloride	PCl ₅	208.24	Purity >98%, handle in fume hood
Thiourea	CH ₄ N ₂ S	76.12	Purity >99%
Sodium Hydroxide	NaOH	40.00	Pellets, ACS Grade
Glacial Acetic Acid	CH ₃ COOH	60.05	ACS Grade
Ethanol	C ₂ H ₅ OH	46.07	95% or absolute
Deionized Water	H ₂ O	18.02	---

Equipment

- Round-bottom flasks (250 mL, 500 mL, 1000 mL)
- Reflux condenser
- Heating mantle and oil bath
- Magnetic stirrer and stir bars
- Pestle and mortar
- Beakers (various sizes)
- Buchner funnel and vacuum flask
- Filter paper (pleated and flat)
- Ice bath

- Standard laboratory glassware (graduated cylinders, funnels)
- pH indicator paper
- Drying tube with CaCl_2
- Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves, face shield (when handling PCl_5)

Detailed Experimental Protocols

Step 1: Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione

This step involves the cyclocondensation of the substituted o-phenylenediamine with oxalic acid. The acidic medium facilitates the nucleophilic attack of the amino groups on the carboxylic acid carbonyls, followed by dehydration to form the heterocyclic ring.

Procedure:

- In a 250 mL round-bottom flask, combine 4-methyl-1,2-phenylenediamine (9.16 g, 75 mmol) and oxalic acid dihydrate (9.45 g, 75 mmol).
- Add 45 mL of an aqueous 4 N HCl solution to the flask.^[1]
- Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 20 minutes. A precipitate will begin to form during heating.
- After the reflux period, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the precipitate thoroughly with several portions of cold deionized water.
- Dry the resulting pale solid under vacuum. Record the yield and melting point. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of 2,3-Dichloro-6-methylquinoxaline

CAUTION: Phosphorus pentachloride (PCl_5) is highly corrosive and reacts violently with water. This entire procedure must be performed in a well-ventilated fume hood, and appropriate PPE, including a face shield, must be worn.

Procedure:

- In a dry pestle and mortar, quickly and thoroughly grind together the dried 6-Methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione from Step 1 (e.g., 5.28 g, 30 mmol) and phosphorus pentachloride (12.5 g, 60 mmol).^[1]
- Transfer the ground mixture immediately to a 250 mL round-bottom flask.
- Fit the flask with a reflux condenser equipped with a CaCl_2 drying tube to protect the reaction from atmospheric moisture.
- Heat the flask in an oil bath to 160 °C. The reactants will melt, and the reaction will commence, often with vigorous evolution of HCl gas.
- Maintain the temperature for 2 hours, then turn off the heat and allow the mixture to cool to room temperature.^[1]
- Prepare a beaker with approximately 250 g of crushed ice. Carefully and slowly pour the cooled reaction mixture onto the ice. This step hydrolyzes the excess PCl_5 and should be done cautiously in the fume hood.
- Stir the mixture until all the ice has melted. A solid precipitate of the product will form.
- Collect the crude 2,3-Dichloro-6-methylquinoxaline by vacuum filtration and wash it extensively with cold water.
- Dry the product under vacuum.

Step 3: Synthesis of 6-Methylquinoxaline-2,3-dithiol

This final step converts the dichloro-intermediate into the target dithiol. Thiourea acts as the sulfur transfer reagent, and subsequent basic hydrolysis liberates the dithiol, which is then

precipitated by acidification.

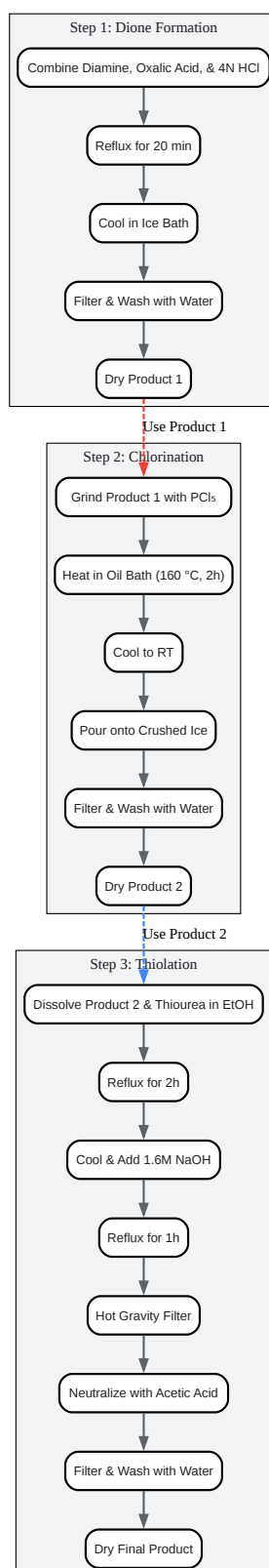
Procedure:

- In a 500 mL round-bottom flask, prepare a solution of 2,3-Dichloro-6-methylquinoxaline (e.g., 4.26 g, 20 mmol) and thiourea (6.09 g, 80 mmol) in 100 mL of ethanol.[1]
- Heat the solution to reflux in a water bath for 2 hours.
- Remove the heat source and cool the flask in an ice bath.
- Slowly and carefully add 200 mL of an aqueous 1.6 M NaOH solution to the cooled mixture. Note: A large-capacity flask (at least 500 mL, ideally 1000 mL) is recommended for this step to accommodate the total volume.[4]
- Return the flask to the heating setup and reflux the now basic mixture for an additional hour. [1]
- After reflux, gravity filter the hot solution through a pleated paper filter into a large beaker (e.g., 1000 mL) to remove any insoluble impurities.
- To the hot, clear filtrate, slowly add glacial acetic acid dropwise while stirring until the solution reaches a neutral pH (check with pH paper).
- A brownish-orange precipitate of the final product will form upon neutralization.
- Cool the mixture in an ice bath to ensure complete precipitation.
- Collect the **6-Methylquinoxaline-2,3-dithiol** by vacuum filtration, wash the precipitate with cold water, and dry it under vacuum.
- The expected yield is typically high (80-85%).[4] The final product should be stored in a cool, dark place.

Workflow and Characterization

The laboratory workflow is summarized in the diagram below. For characterization, techniques such as Nuclear Magnetic Resonance (^1H NMR, ^{13}C NMR), Infrared Spectroscopy (IR), and

melting point analysis are recommended. The ^1H NMR spectrum of the parent 2,3-quinoxalinedithiol in DMSO-d_6 shows a characteristic S-H proton signal at approximately 14 ppm.[4] A similar signal, along with aromatic and methyl protons, would be expected for the 6-methyl derivative.



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Caption: Experimental workflow for the synthesis of **6-Methylquinoxaline-2,3-dithiol**.

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